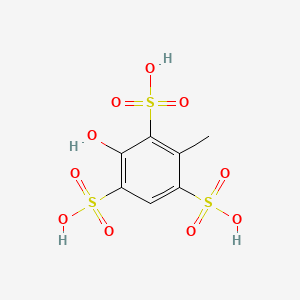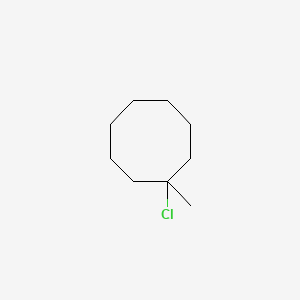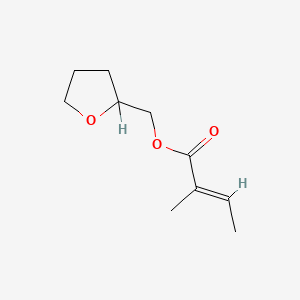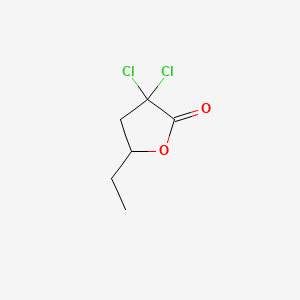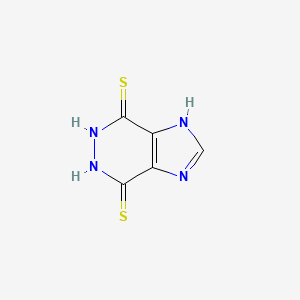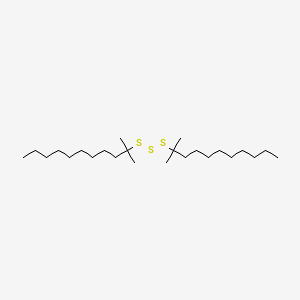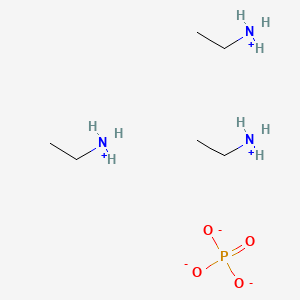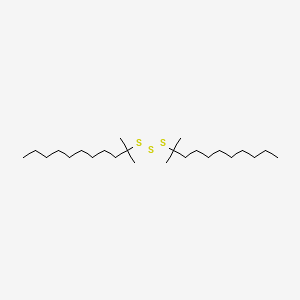
Di-tert-dodecyl trisulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-dodecyl trisulphide is an organosulfur compound with the molecular formula C24H50S3. It is a member of the polysulfide family and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Di-tert-dodecyl trisulphide can be synthesized through the sulfurization of olefins. This process involves heating alkenes with sulfur at high temperatures to produce branched polysulfides . The reaction conditions typically include elevated temperatures and the presence of sulfur, which facilitates the formation of the trisulphide structure. Industrial production methods often involve optimizing these conditions to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Di-tert-dodecyl trisulphide undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the trisulphide bonds, leading to the formation of simpler sulfur compounds.
Substitution: Homolytic substitution reactions can occur, especially at elevated temperatures, resulting in the formation of perthiyl radicals.
Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-tert-dodecyl trisulphide has several scientific research applications:
Mechanism of Action
The mechanism of action of di-tert-dodecyl trisulphide involves its ability to undergo homolytic substitution reactions, particularly with peroxyl radicals. This reaction liberates highly stabilized perthiyl radicals, which contribute to its antioxidant properties . The persistence of these radicals at elevated temperatures enhances the compound’s effectiveness as an antioxidant additive in various applications .
Comparison with Similar Compounds
Di-tert-dodecyl trisulphide can be compared with other polysulfides, such as:
- Di-tert-butyl polysulfide
- Di-tert-nonyl polysulfide
- Dimethyl disulfide
- Diethyl sulfide
What sets this compound apart is its unique balance of anti-wear properties and oxidation stability, making it particularly valuable in industrial applications . Its ability to form stabilized perthiyl radicals also distinguishes it from other polysulfides .
Properties
CAS No. |
2365104-91-0 |
|---|---|
Molecular Formula |
C24H50S3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-methyl-2-(2-methylundecan-2-yltrisulfanyl)undecane |
InChI |
InChI=1S/C24H50S3/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
JXEXTWFZDQTOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSSC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


